Unii-85E1SB2uxo
Description
UNII-85E1SB2UXO, identified by its CAS number 86-55-5, is a naphthalene-derived carboxylic acid with the molecular formula C₁₁H₈O₂ and a molecular weight of 172.18 g/mol. It is also known as naphthalene-1-carboxylic acid and exhibits high molecular polarity and moderate solubility in aqueous solutions (0.0745 mg/mL) . Key physicochemical properties include:
- Log Po/w (octanol-water partition coefficient): 2.4 (consensus value)
- Log S (ESOL solubility): -3.36
- BBB permeability: Yes
- Synthetic accessibility score: 1.0 (indicating straightforward synthesis)
The compound is synthesized via methods involving cesium carbonate, silica gel, and dichloromethane under reflux conditions, achieving yields up to 86% .
Properties
CAS No. |
122575-28-4 |
|---|---|
Molecular Formula |
C22H46N4O3S2V |
Molecular Weight |
529.7 g/mol |
IUPAC Name |
(2R)-2-amino-3-(octylamino)-3-oxopropane-1-thiolate;oxovanadium(2+) |
InChI |
InChI=1S/2C11H24N2OS.O.V/c2*1-2-3-4-5-6-7-8-13-11(14)10(12)9-15;;/h2*10,15H,2-9,12H2,1H3,(H,13,14);;/q;;;+2/p-2/t2*10-;;/m00../s1 |
InChI Key |
JOBIFMUBWMXUJJ-XFMZQWNHSA-L |
SMILES |
CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |
Isomeric SMILES |
CCCCCCCCNC(=O)[C@H](C[S-])N.CCCCCCCCNC(=O)[C@H](C[S-])N.O=[V+2] |
Canonical SMILES |
CCCCCCCCNC(=O)C(C[S-])N.CCCCCCCCNC(=O)C(C[S-])N.O=[V+2] |
Origin of Product |
United States |
Comparison with Similar Compounds
Naphthalene-2-Carboxylic Acid (CAS 93-09-4)
Structural Similarities:
- Both compounds share the naphthalene backbone and a carboxylic acid functional group.
- Molecular formula: C₁₁H₈O₂ (identical to UNII-85E1SB2UXO).
Key Differences:
| Property | This compound (1-Carboxylic Acid) | Naphthalene-2-Carboxylic Acid |
|---|---|---|
| Log Po/w | 2.4 | 2.8 |
| Solubility (mg/mL) | 0.0745 | 0.098 |
| Synthetic Yield | 86% | 78% |
| CYP Inhibition | None | Moderate |
The positional isomerism of the carboxylic acid group on the naphthalene ring leads to differences in hydrophobicity and metabolic interactions. The 1-carboxylic acid isomer (this compound) exhibits lower Log P and solubility, suggesting reduced lipid membrane permeability compared to the 2-carboxylic acid derivative .
Benzoic Acid (CAS 65-85-0)
Functional Similarities:
- Both are aromatic carboxylic acids with applications in preservatives and intermediate synthesis.
Key Differences:
| Property | This compound | Benzoic Acid |
|---|---|---|
| Molecular Weight | 172.18 g/mol | 122.12 g/mol |
| Log Po/w | 2.4 | 1.87 |
| Solubility (mg/mL) | 0.0745 | 3.4 |
| Synthetic Complexity | Moderate | Simple (direct oxidation) |
Comparison with Functionally Similar Compounds
1-Naphthoic Acid (CAS 86-48-6)
Functional Similarities:
- Used as a ligand in coordination chemistry and fluorescence materials.
Key Differences:
| Property | This compound | 1-Naphthoic Acid |
|---|---|---|
| Fluorescence Yield | Low | High |
| Metal Binding | Weak | Strong (e.g., Eu³⁺ complexes) |
| Thermal Stability | <200°C | >250°C |
This compound lacks the strong luminescent properties of 1-naphthoic acid due to differences in electronic transitions and metal-ion coordination efficiency .
Critical Analysis of Research Limitations
Available data on this compound are primarily derived from computational predictions (e.g., Log P, solubility) and small-scale synthesis studies . Direct experimental comparisons with analogs like naphthalene-2-carboxylic acid are sparse, and biological activity data (e.g., toxicity, efficacy) are absent. Further studies are needed to validate its industrial applicability and optimize synthetic protocols.
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